2-chloro-N-methyl-N-(3-phenoxypropyl)acetamide
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Overview
Description
2-chloro-N-methyl-N-(3-phenoxypropyl)acetamide is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 g/mol . It is characterized by the presence of a chloro group, a methyl group, and a phenoxypropyl group attached to an acetamide backbone. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-(3-phenoxypropyl)acetamide typically involves the reaction of 2-chloroacetamide with N-methyl-N-(3-phenoxypropyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-(3-phenoxypropyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted acetamides, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-methyl-N-(3-phenoxypropyl)acetamide is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studies involving reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-(3-phenoxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the phenoxypropyl group can enhance binding affinity to target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a phenoxypropyl group.
2-chloro-N-methoxy-N-methylacetamide: Contains a methoxy group instead of a phenoxypropyl group.
Uniqueness
2-chloro-N-methyl-N-(3-phenoxypropyl)acetamide is unique due to the presence of the phenoxypropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and binding affinity to certain molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-chloro-N-methyl-N-(3-phenoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-14(12(15)10-13)8-5-9-16-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMDZNGVLQBCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=CC=C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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